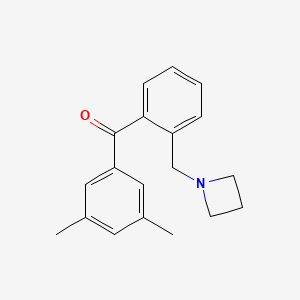

2'-Azetidinomethyl-3,5-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2'-Azetidinomethyl-3,5-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related azetidinone derivatives, which are a class of compounds known for their biological significance. Azetidinones, such as those mentioned in the papers, are four-membered β-lactam rings and have been studied for their potential as antitumor and antibacterial agents .

Synthesis Analysis

The synthesis of azetidinone derivatives involves the reaction of imine derivatives with ketenes. In the second paper, the ketenes are generated by the reaction of chloroacetyl chloride with triethylamine in 1,4-dioxane . This method could potentially be applied to the synthesis of this compound, although the specific details would depend on the starting materials and desired substitutions on the azetidinone ring.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. The first paper discusses the importance of the torsional angle between the phenyl rings and the trans configuration for antiproliferative activity . While the exact molecular structure of this compound is not provided, it can be inferred that similar structural considerations would be important for its biological activity.

Chemical Reactions Analysis

Azetidinone derivatives can interact with biological targets, such as tubulin, and affect cellular processes. The first paper describes how certain azetidinone compounds can inhibit the polymerization of tubulin, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells . These interactions are a result of the chemical reactivity of the azetidinone ring and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The first paper mentions the synthesis of prodrugs and their retained potency, suggesting that modifications to the azetidinone structure can alter its solubility, stability, and bioavailability . The second paper provides information on the elemental analysis and spectral data, which are essential for confirming the structure of synthesized compounds . These properties are critical for the development of azetidinone derivatives as pharmaceutical agents.

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, a phenolic compound with various biological and pharmacological effects, plays significant roles in antioxidant activity, anti-inflammatory, neuroprotective, and other therapeutic roles. It's been studied for its ability to modulate lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders such as diabetes and obesity. Chlorogenic acid's hepatoprotective effects further highlight the potential of phenolic compounds in therapeutic applications (Naveed et al., 2018).

Bioactivities of Polyphenols

Polyphenols, including phenolic acids and flavonoids, have been recognized for their health benefits, particularly in preventing chronic diseases. Their vast biological activities span from antioxidant and anti-inflammatory effects to anti-cancer, anti-viral, and cardiovascular protective actions. The study of polyphenols emphasizes the importance of these compounds in pharmaceutical development and therapeutic interventions (Rasouli et al., 2017).

Biomedical Applications of Pterostilbene

Pterostilbene, a dimethylated analog of resveratrol, shows a variety of biomedical applications due to its higher in vivo bioavailability. The compound has been studied for its effectiveness in cancer prevention and therapy, cardiovascular diseases, and as a neuroprotective agent. The research highlights the potential of naturally occurring phenolic compounds in developing therapeutic agents with multiple biomedical applications (Estrela et al., 2013).

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-10-15(2)12-17(11-14)19(21)18-7-4-3-6-16(18)13-20-8-5-9-20/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAPUPVWRHDEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643711 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-95-5 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)